Abemaciclib metabolite M18 hydrochloride (chemical name: LSN3106729 hydrochloride) is a pharmaceutically significant derivative of the cyclin-dependent kinase 4/6 inhibitor abemaciclib. As a major circulating bioactive metabolite, it retains potent inhibitory activity against cyclin-dependent kinase 4 and cyclin-dependent kinase 6, critical regulators of the cell cycle's G1-to-S phase transition. The metabolite demonstrates nanomolar inhibition (half-maximal inhibitory concentration values comparable to the parent drug) and contributes substantially to the overall antitumor efficacy observed during abemaciclib therapy [1] [8]. Mechanistically, M18 hydrochloride impedes retinoblastoma protein phosphorylation, inducing cell cycle arrest in hormone receptor-positive breast cancer cells and synergizing with endocrine therapies to overcome endocrine resistance [4] [5].
Beyond direct enzymatic inhibition, this metabolite serves as a strategic component in proteolysis-targeting chimera design. Its incorporation into bifunctional molecules enables targeted degradation of cyclin-dependent kinase 4/cyclin-dependent kinase 6 by recruiting E3 ubiquitin ligase complexes, thereby expanding the therapeutic applications beyond conventional inhibition [1] [8]. Quantitative analyses confirm its significant exposure in plasma, accounting for approximately 13% of total circulating drug-related species (potency-adjusted) following abemaciclib administration [3] [7].
Table 1: Pharmacodynamic and Pharmacokinetic Properties of Abemaciclib Metabolite M18 Hydrochloride Relative to Other Metabolites
| Parameter | Abemaciclib | M18 | M2 (N-Desethylabemaciclib) | M20 (Hydroxyabemaciclib) |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 506.6 | 494.5* | 478.55 | 522.6 |
| Plasma Protein Binding (% Bound) | 95-98 | 96.8 | 93.4 | 97.8 |
| Fraction of Total Circulating Analytes (%) | 36 | 13 | 25 | 26 |
| Cyclin-Dependent Kinase 4/6 Inhibition Potency | Reference | Equipotent | Equipotent | Equipotent |
| Elimination Half-Life (hours) | 18.3 | 43.1 | Similar to parent | Similar to parent |
Note: Molecular weight of M18 free base; hydrochloride salt adds 36.46 g/mol [3] [7] [9].
The biotransformation of abemaciclib is predominantly mediated by cytochrome P450 3A4 isozyme, generating three active metabolites: M2 (N-desethylabemaciclib), M20 (hydroxyabemaciclib), and M18 (hydroxy-N-desethylabemaciclib). M18 occupies a terminal position in this cascade, formed through sequential oxidation and N-deethylation reactions. Specifically, it arises either via hydroxylation of M2 or N-deethylation of M20, establishing it as a secondary metabolite within the hepatic metabolic network [3] [7].
Human radiolabel studies demonstrate that cytochrome P450 3A4 catalyzes approximately 90% of abemaciclib's primary metabolism. The metabolite M18 exhibits distinct pharmacokinetic behavior, including an extended plasma elimination half-life (43.1 hours) compared to the parent drug (18.3 hours), which may prolong its pharmacodynamic activity [1] [7]. Its formation clearance is substantially lower than that of M2, aligning with its lower relative exposure. Physiologically based pharmacokinetic modeling indicates that cytochrome P450 3A4 modulators profoundly impact M18 concentrations: strong inhibitors (e.g., clarithromycin) increase systemic exposure of potency-adjusted active species by 2.5-fold, while inducers (e.g., rifampin) decrease exposure by 77% [7].
Table 2: Metabolic Pathway Characteristics of Abemaciclib Metabolite M18 Hydrochloride
| Characteristic | Details |
|---|---|
| Primary Metabolic Enzyme | Cytochrome P450 3A4 |
| Precursor Metabolites | M2 (N-desethylabemaciclib), M20 (hydroxyabemaciclib) |
| Formation Pathway | Hydroxylation of M2 or N-deethylation of M20 |
| Fraction of Total Circulating Species | 13% (potency-adjusted) |
| Effect of Strong Cytochrome P450 3A4 Inhibitors | ↑ 250% in potency-adjusted exposure |
| Effect of Strong Cytochrome P450 3A4 Inducers | ↓ 77% in potency-adjusted exposure |
| Major Elimination Route | Biliary excretion (feces) |
The metabolite’s physicochemical properties—including moderate lipophilicity (calculated partition coefficient ≈2.35) and low unbound fraction in plasma (0.034)—influence its tissue distribution. Unlike abemaciclib, which demonstrates significant blood-brain barrier penetration, M18's distribution to the central nervous system remains less characterized, though its structural similarity suggests potential activity against intracranial malignancies [5] [7] [9]. The extensive plasma protein binding (>96%) further modulates its pharmacological availability, necessitating potency-adjusted pharmacokinetic assessments in drug interaction studies [3] [7].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6